1,5-Bis(4-chlorophenyl)pentane-1,5-dione
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Overview
Description
1,5-Bis(4-chlorophenyl)pentane-1,5-dione is a useful research compound. Its molecular formula is C17H14Cl2O2 and its molecular weight is 321.2. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Characterization
1,5-Bis(4-chlorophenyl)pentane-1,5-dione and its derivatives have been synthesized and characterized using various spectroscopic techniques. A study by Murugesan et al. (2021) focused on synthesizing and characterizing this compound, including its molecular docking studies and Density Functional Theory (DFT) calculations. These studies help in understanding the molecular structure and potential biological activity of the compound (Murugesan et al., 2021).
2. Crystallography and Hydrogen Bonding
The crystal structure and hydrogen-bonding properties of this compound derivatives have been explored. For instance, Insuasty et al. (2012) analyzed the crystal structures of two quinolinone derivatives of this compound, revealing their hydrogen-bonded framework and molecular ribbon structures (Insuasty et al., 2012).
3. Electrogenesis and Chemical Reactions
Studies have also focused on the electrochemical properties and reactions involving this compound. Guirado et al. (2013) researched the electrogeneration of dienolate anions from this compound, which is crucial in understanding its chemical behavior and potential applications in synthetic chemistry (Guirado et al., 2013).
4. Organometallic Chemistry
The compound's applications in organometallic chemistry have been explored, such as in cyclomanganation reactions. Tully et al. (2005) investigated the coordination in cyclomanganation of derivatives of this compound, contributing to our understanding of its interactions with transition metals (Tully et al., 2005).
5. Nonlinear Optics and DFT Studies
The nonlinear optical properties and DFT studies of derivatives of this compound have also been a research focus. Veeramanikandan et al. (2019) synthesized a novel bischalcone derivative and analyzed its solid-state structure, nonlinear optics, and DFT studies, providing insights into the electronic and optical properties of these compounds (Veeramanikandan et al., 2019).
Mechanism of Action
Mode of Action
It’s known that the compound has a weak intramolecular c—h o interaction which generates an s (6) ring motif . This interaction could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s structure suggests that it may interact with pathways involving aromatic compounds .
Result of Action
The compound’s structure suggests potential interactions with aromatic compounds, which could influence various cellular processes .
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and presence of other compounds .
Properties
IUPAC Name |
1,5-bis(4-chlorophenyl)pentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c18-14-8-4-12(5-9-14)16(20)2-1-3-17(21)13-6-10-15(19)11-7-13/h4-11H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBPMFZFNICNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.